Cas no 1082847-72-0 (8-methyl-1-oxa-4,8-diazaspiro4.5decane)

8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane is a heterocyclic compound featuring a spirocyclic structure with both nitrogen and oxygen atoms in its ring system. This unique molecular framework imparts stability and versatility, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. Its spirocyclic core enhances conformational rigidity, which can improve binding affinity in drug development. The presence of nitrogen and oxygen heteroatoms allows for further functionalization, enabling tailored modifications for specific applications. The compound is particularly useful in the design of bioactive molecules, where its structural properties contribute to enhanced pharmacokinetic profiles. Its synthetic utility and stability under various conditions make it a reliable building block in organic chemistry.
8-methyl-1-oxa-4,8-diazaspiro4.5decane structure
1082847-72-0 structure
Product name:8-methyl-1-oxa-4,8-diazaspiro4.5decane
CAS No:1082847-72-0
MF:C8H16N2O
MW:156.225441932678
CID:5790470
PubChem ID:28332724

8-methyl-1-oxa-4,8-diazaspiro4.5decane Chemical and Physical Properties

Names and Identifiers

    • 1-Oxa-4,8-diazaspiro[4.5]decane, 8-methyl-
    • 8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane
    • 8-methyl-1-oxa-4,8-diazaspiro4.5decane
    • Inchi: 1S/C8H16N2O/c1-10-5-2-8(3-6-10)9-4-7-11-8/h9H,2-7H2,1H3
    • InChI Key: PZWNEOIDEJXORB-UHFFFAOYSA-N
    • SMILES: O1C2(CCN(C)CC2)NCC1

Experimental Properties

  • Density: 1.08±0.1 g/cm3(Predicted)
  • Boiling Point: 239.1±40.0 °C(Predicted)
  • pka: 9.45±0.20(Predicted)

8-methyl-1-oxa-4,8-diazaspiro4.5decane Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1645483-0.5g
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane
1082847-72-0
0.5g
$1014.0 2023-06-04
Enamine
EN300-1645483-0.05g
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane
1082847-72-0
0.05g
$888.0 2023-06-04
Enamine
EN300-1645483-10.0g
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane
1082847-72-0
10g
$4545.0 2023-06-04
Enamine
EN300-1645483-250mg
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane
1082847-72-0
250mg
$579.0 2023-09-22
Enamine
EN300-1645483-2500mg
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane
1082847-72-0
2500mg
$1230.0 2023-09-22
Enamine
EN300-1645483-500mg
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane
1082847-72-0
500mg
$603.0 2023-09-22
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1371072-100mg
8-Methyl-1-oxa-4,8-diazaspiro[4.5]decane
1082847-72-0 95%
100mg
¥23436.00 2024-08-09
Enamine
EN300-1645483-5.0g
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane
1082847-72-0
5g
$3065.0 2023-06-04
Enamine
EN300-1645483-2.5g
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane
1082847-72-0
2.5g
$2071.0 2023-06-04
Enamine
EN300-1645483-1000mg
8-methyl-1-oxa-4,8-diazaspiro[4.5]decane
1082847-72-0
1000mg
$628.0 2023-09-22

Additional information on 8-methyl-1-oxa-4,8-diazaspiro4.5decane

Comprehensive Overview of 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS No. 1082847-72-0)

8-methyl-1-oxa-4,8-diazaspiro[4.5]decane (CAS No. 1082847-72-0) is a spirocyclic compound with significant potential in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a spiro junction between a piperidine and a morpholine ring, makes it a valuable scaffold for drug discovery. Researchers are increasingly interested in this compound due to its versatility in synthesizing bioactive molecules targeting neurological and metabolic disorders.

The compound's spirocyclic architecture enhances its stability and bioavailability, which are critical factors in modern drug design. Recent studies highlight its role as an intermediate in developing G protein-coupled receptor (GPCR) modulators, a hot topic in precision medicine. With the rise of AI-driven drug discovery, 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane has gained attention for its computational docking compatibility, aligning with trends in virtual screening and de novo molecular design.

In agrochemical applications, this compound's heterocyclic framework shows promise in designing eco-friendly pesticides. Its structural motifs are being explored for sustainable crop protection, addressing global concerns about food security and environmental impact. The 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane derivatives are also investigated for their potential to replace traditional chemicals with lower toxicity profiles.

From a synthetic chemistry perspective, the compound's CAS No. 1082847-72-0 is frequently searched in databases like Reaxys and SciFinder for retrosynthetic analysis pathways. Its chiral centers and ring strain properties pose intriguing challenges for asymmetric synthesis, a trending area in catalysis research. Laboratories worldwide are optimizing protocols to scale up production while adhering to green chemistry principles.

The pharmacological relevance of 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane extends to central nervous system (CNS) drug development. Its ability to cross the blood-brain barrier (BBB) makes it a candidate for treating neurodegenerative diseases, a pressing issue given aging populations. Patent filings reveal its incorporation into small-molecule therapies for Alzheimer's and Parkinson's, reflecting industry demand for novel neuroprotective agents.

Analytical characterization of this compound involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry (HRMS), topics frequently queried in scientific forums. Researchers emphasize the importance of purity validation due to its application in high-throughput screening (HTS) platforms. The compound's logP and pKa values are also widely discussed in ADMET prediction studies.

In material science, derivatives of CAS No. 1082847-72-0 exhibit ligand properties for metal-organic frameworks (MOFs), aligning with renewable energy research. Its nitrogen-oxygen donor atoms facilitate coordination chemistry applications, particularly in carbon capture technologies—a trending solution for climate change mitigation.

Regulatory databases classify 8-methyl-1-oxa-4,8-diazaspiro[4.5]decane as a non-hazardous research chemical under standard conditions. However, proper laboratory safety protocols remain essential, as emphasized in recent OSHA guidelines updates. The compound's SDS (Safety Data Sheet) is among the top-downloaded documents for academic and industrial users.

Future directions include exploring its polypharmacology potential and structure-activity relationships (SAR) through machine learning models. As synthetic methodologies evolve, CAS No. 1082847-72-0 continues to inspire innovation across disciplines, from medicinal chemistry to nanotechnology.

Recommend Articles

Recommended suppliers
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jinta Yudi Pharmaceutical Technology Co., Ltd.
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk